molecular formula C18H18O4 B14305516 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one CAS No. 117872-27-2

3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one

Cat. No.: B14305516
CAS No.: 117872-27-2
M. Wt: 298.3 g/mol
InChI Key: ONQJETBPCNSDIF-UHFFFAOYSA-N
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Description

3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is a chemical compound known for its unique structure and properties. It is a type of lignan, a group of chemical compounds found in plants. Lignans are known for their antioxidant and estrogenic activities, making them of interest in various fields of research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of appropriate phenolic compounds under specific conditions. One common method includes the use of acid-catalyzed condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as both an antioxidant and an estrogenic compound makes it particularly valuable in research and industrial applications .

Properties

CAS No.

117872-27-2

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3,4-bis[(4-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-12(2-6-15)9-14-11-22-18(21)17(14)10-13-3-7-16(20)8-4-13/h1-8,14,17,19-20H,9-11H2

InChI Key

ONQJETBPCNSDIF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O

Origin of Product

United States

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